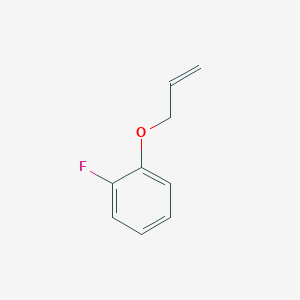

1-fluoro-2-(prop-2-en-1-yloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-fluoro-2-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H9FO. It is a liquid at room temperature and is primarily used in research settings. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an allyl ether group. This unique structure imparts specific chemical properties that make it valuable in various scientific applications .

Mechanism of Action

Target of Action

It is known that allyl aryl ethers, a class of compounds to which 2-fluorophenyl allyl ether belongs, are involved in key organic reactions .

Mode of Action

The mode of action of 2-Fluorophenyl Allyl Ether involves a process known as the Claisen rearrangement . This is a thermal rearrangement of allyl vinyl ethers, including allyl aryl ethers, to form β-aryl allyl ethers . The Claisen rearrangement occurs through a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks .

Biochemical Pathways

The claisen rearrangement, which this compound undergoes, is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the shift of a substituent from one part of a molecule to another, leading to significant changes in the molecule’s structure and potentially its function .

Pharmacokinetics

Its physical properties such as its predicted melting point of -1371°C, boiling point of 36-39°C at 01 mmHg, and density of 10 g/mL, may influence its bioavailability .

Result of Action

The result of the Claisen rearrangement that 2-Fluorophenyl Allyl Ether undergoes is the formation of β-aryl allyl ethers . This rearrangement can lead to significant changes in the molecule’s structure and potentially its function .

Action Environment

The action of 2-Fluorophenyl Allyl Ether is influenced by environmental factors such as temperature, as the Claisen rearrangement it undergoes is a thermal rearrangement . Other factors that could influence its action include the presence of other substances that could react with it, and the pH of the environment.

Biochemical Analysis

Biochemical Properties

It is known that allyl ethers, a group to which 2-Fluorophenyl allyl ether belongs, can undergo Claisen rearrangement, a key organic reaction involving the thermal rearrangement of allyl vinyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Cellular Effects

It is known that the reactions of allyl ethers can have implications for cellular processes .

Molecular Mechanism

It is known that allyl ethers can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature, with a predicted melting point of -13.71° C and a boiling point of 36-39° C at 0.1 mmHg .

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical in preclinical research .

Metabolic Pathways

It is known that the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-fluoro-2-(prop-2-en-1-yloxy)benzene can be synthesized through the etherification of 2-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Fluorophenol+Allyl BromideK2CO3,DMF2-Fluorophenyl Allyl Ether+KBr

Industrial Production Methods: Industrial processes may employ continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-fluoro-2-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Epoxides: Formed from the oxidation of the allyl group.

Alcohols: Resulting from the reduction of the allyl group.

Substituted Phenyl Ethers: Produced through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

1-fluoro-2-(prop-2-en-1-yloxy)benzene is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Employed in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Phenyl Allyl Ether: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

2-Chlorophenyl Allyl Ether: Contains a chlorine atom instead of fluorine, which affects its reactivity and physical properties.

2-Bromophenyl Allyl Ether: Similar to the chlorinated version but with different reactivity due to the bromine atom.

Uniqueness: 1-fluoro-2-(prop-2-en-1-yloxy)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns compared to its chlorinated and brominated counterparts. This makes it particularly valuable in specific synthetic applications where fluorine’s unique properties are desired .

Properties

IUPAC Name |

1-fluoro-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBMHBZKPIFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)

![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)